(S)-Benzyl (1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-YL)-2-oxoethyl)carbamate (S)-Benzyl (1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-YL)-2-oxoethyl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20382625
InChI: InChI=1S/C16H19NO6/c1-15-9-21-16(22-10-15,23-11-15)13(7-18)17-14(19)20-8-12-5-3-2-4-6-12/h2-7,13H,8-11H2,1H3,(H,17,19)/t13-,15?,16?/m0/s1
SMILES:
Molecular Formula: C16H19NO6
Molecular Weight: 321.32 g/mol

(S)-Benzyl (1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-YL)-2-oxoethyl)carbamate

CAS No.:

Cat. No.: VC20382625

Molecular Formula: C16H19NO6

Molecular Weight: 321.32 g/mol

* For research use only. Not for human or veterinary use.

(S)-Benzyl (1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-YL)-2-oxoethyl)carbamate -

Specification

Molecular Formula C16H19NO6
Molecular Weight 321.32 g/mol
IUPAC Name benzyl N-[(1S)-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)-2-oxoethyl]carbamate
Standard InChI InChI=1S/C16H19NO6/c1-15-9-21-16(22-10-15,23-11-15)13(7-18)17-14(19)20-8-12-5-3-2-4-6-12/h2-7,13H,8-11H2,1H3,(H,17,19)/t13-,15?,16?/m0/s1
Standard InChI Key PBUIHKQWTGHJCB-JEYLPNPQSA-N
Isomeric SMILES CC12COC(OC1)(OC2)[C@H](C=O)NC(=O)OCC3=CC=CC=C3
Canonical SMILES CC12COC(OC1)(OC2)C(C=O)NC(=O)OCC3=CC=CC=C3

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound features a bicyclo[2.2.2]octane core with three oxygen atoms at positions 2, 6, and 7, and a methyl group at position 4 . The carbamate moiety is linked to the bicyclic system via a chiral (S)-configured carbon, as shown in Table 1.

Table 1: Structural and Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₆H₁₉NO₆
Molecular Weight321.325 g/mol
Exact Mass321.121 Da
LogP1.608
PSA (Polar Surface Area)83.09 Ų
Key Functional GroupsOBO orthoester, carbamate, aldehyde

Stereochemical Considerations

The (S)-configuration at the α-carbon ensures enantioselectivity in synthetic applications. The OBO group imposes steric hindrance, directing nucleophilic attacks to the aldehyde’s si-face, consistent with the Felkin–Anh model . This stereodirecting effect is critical for synthesizing β-hydroxy amino acids with >98% enantiomeric excess .

Synthesis and Optimization

Key Synthetic Routes

The compound is synthesized via a three-step sequence from 3-methyl-3-oxetanemethanol :

  • Tosylation: 3-Methyl-3-oxetanemethanol reacts with p-toluenesulfonyl chloride to form the tosylate intermediate (78–87% yield) .

  • Carbamate Formation: Coupling with Cbz-protected serine using cesium carbonate yields the oxetane ester (70–72% yield) .

  • OBO Orthoester Formation: BF₃·Et₂O-mediated cyclization in dichloromethane produces the title compound in 82–93% yield .

Critical Step: The final oxidation to the aldehyde employs oxalyl chloride and dimethyl sulfoxide (DMSO) at −78°C, preserving stereochemical integrity .

Challenges and Solutions

  • Epimerization Risk: The OBO group’s acid sensitivity necessitates neutral conditions during purification (e.g., basic Al₂O₃ chromatography) .

  • Orthoester Hydrolysis: Storage under anhydrous conditions prevents decomposition .

Applications in Organic Synthesis

β-Hydroxy Amino Acid Synthesis

The compound is a cornerstone in synthesizing β-hydroxy histidine and pipecolic acid derivatives. For example, in GE81112A (an antibacterial tetrapeptide), it enabled a 48% yield improvement over previous routes by avoiding oxidation steps .

Table 2: Comparative Synthesis Metrics

ApplicationYield ImprovementSelectivity (dr)Key Reference
GE81112A C-Terminus48% → 67%10:1 → 20:1
cis-3-Hydroxy Pipecolic Acid31% (11 steps)>95% ee

Peptide Analogues

The OBO group’s bulkiness facilitates diastereoselective alkylations in peptide chain elongation. For instance, Joullié’s group achieved a 25% yield of syn-β-methoxyphenylalanine using Grignard additions .

Future Directions

Recent advances highlight its potential in:

  • Antibacterial Drug Development: GE81112 analogues show activity against multidrug-resistant Staphylococcus aureus .

  • Enzyme Inhibitors: The OBO group’s rigidity mimics transition states in protease inhibition .

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